molecular formula C39H74O6 B8256723 Hexadecanoic acid, 1,1'-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester CAS No. 26690-84-6

Hexadecanoic acid, 1,1'-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester

Cat. No. B8256723
CAS RN: 26690-84-6
M. Wt: 639.0 g/mol
InChI Key: SPNPZKFZBBJGJK-UHFFFAOYSA-N
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Description

Hexadecanoic acid, methyl ester, also known as Palmitic acid, methyl ester; n-Hexadecanoic acid methyl ester; Metholene 2216; Methyl hexadecanoate; Methyl n-hexadecanoate; Methyl palmitate; Uniphat A60; Emery 2216; Radia 7120; Acide hexadecanoique methyl ester, is a chemical compound with the formula C17H34O2 .


Synthesis Analysis

The synthesis of Hexadecanoic acid, methyl ester, or similar compounds, often involves the reaction of carboxylic acids with diazomethane to produce methyl esters . Due to the high reactivity of diazomethane, it is produced in-situ and then immediately reacted with the carboxylic acid to produce the methyl ester .


Molecular Structure Analysis

The molecular structure of Hexadecanoic acid, methyl ester is represented by the formula C17H34O2 . The IUPAC Standard InChI is InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3 .


Chemical Reactions Analysis

Carboxylic acids react with diazomethane to produce methyl esters . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid .


Physical And Chemical Properties Analysis

Hexadecanoic acid, methyl ester has a molecular weight of 270.4507 . It is represented by the formula C17H34O2 .

Mechanism of Action

The mechanism of action for Hexadecanoic acid, methyl ester, or similar compounds, often involves the reaction of carboxylic acids with diazomethane to produce methyl esters . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid .

properties

IUPAC Name

(3-butanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H74O6/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-32-38(41)44-35-36(34-43-37(40)31-6-3)45-39(42)33-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h36H,4-35H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNPZKFZBBJGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H74O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201283734
Record name DL-Glyceryl-1-butyrate-2,3-dipalmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26690-84-6
Record name DL-Glyceryl-1-butyrate-2,3-dipalmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26690-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Glyceryl-1-butyrate-2,3-dipalmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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